molecular formula C14H15ClN2S B14950331 6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione

6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B14950331
M. Wt: 278.8 g/mol
InChI Key: JWDMHKYRSRSABC-FPLPWBNLSA-N
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Description

6-[(Z)-2-(2-CHLOROPHENYL)-1-ETHENYL]-4,4-DIMETHYL-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Properties

Molecular Formula

C14H15ClN2S

Molecular Weight

278.8 g/mol

IUPAC Name

6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione

InChI

InChI=1S/C14H15ClN2S/c1-14(2)9-11(16-13(18)17-14)8-7-10-5-3-4-6-12(10)15/h3-9H,1-2H3,(H2,16,17,18)/b8-7-

InChI Key

JWDMHKYRSRSABC-FPLPWBNLSA-N

Isomeric SMILES

CC1(C=C(NC(=S)N1)/C=C\C2=CC=CC=C2Cl)C

Canonical SMILES

CC1(C=C(NC(=S)N1)C=CC2=CC=CC=C2Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 6-[(Z)-2-(2-CHLOROPHENYL)-1-ETHENYL]-4,4-DIMETHYL-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thione group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or alkoxides.

    Addition: The double bond in the ethenyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(Z)-2-(2-CHLOROPHENYL)-1-ETHENYL]-4,4-DIMETHYL-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Similar compounds to 6-[(Z)-2-(2-CHLOROPHENYL)-1-ETHENYL]-4,4-DIMETHYL-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE include other pyrimidine derivatives with different substituents. For example:

    2-CHLORO-4,6-DIMETHYLPYRIMIDINE: Lacks the ethenyl and thione groups, making it less versatile in chemical reactions.

    4,6-DIMETHYL-2-THIOURACIL: Contains a thione group but lacks the chlorophenyl and ethenyl groups, limiting its applications.

    6-ETHYL-2-THIOURACIL: Similar to 4,6-dimethyl-2-thiouracil but with an ethyl group instead of a methyl group, offering different reactivity.

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